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Introduction

di-Aloesol, a chromone derivative found in various Aloe species and also produced by certain
fungi like Aspergillus sp., has garnered interest within the scientific community for its potential
biological activities, including cytotoxic, antibacterial, and free-radical scavenging properties.[1]
As a natural product, its precise and thorough characterization is paramount for any further
investigation into its pharmacological potential. This technical guide provides a comprehensive
overview of the spectroscopic data of dl-aloesol, including Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for
acquiring such data are also presented to aid researchers in their analytical endeavors.

Chemical Structure

di-Aloesol is the racemic mixture of 7-hydroxy-2-(2'-hydroxypropyl)-5-methylchromen-4-one.
Its structure consists of a chromone backbone substituted with a hydroxyl group, a methyl
group, and a hydroxypropyl side chain.

Chemical Formula: C13H1404 Molecular Weight: 234.25 g/mol CAS Number: 104871-04-7 (for
dl-racemic mixture)[1]

Spectroscopic Data
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The following tables summarize the key spectroscopic data for dl-Aloesol, compiled from

literature sources. It is important to note that slight variations in chemical shifts can occur

depending on the solvent and concentration used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

Table 1: *H NMR Spectroscopic Data of Aloesol Aglycone Moiety (Typical Values)

Chemical Shift (5,

Coupling Constant

Proton Multiplicity

ppm) (J, H2)
H-3 ~6.10 s
H-6 ~6.75 d 2.5
H-8 ~6.85 d 25
H-1' ~2.80 dd 140,75
H-1" ~2.95 dd 14.0, 4.5
H-2' ~4.10 m
5-CHs ~2.70 s
2'-CHs ~1.25 d 6.5
7-OH Variable brs
2'-OH Variable brs

Data extrapolated from related chromone structures.

Table 2: 13C NMR Spectroscopic Data of Aloesol Aglycone Moiety (Typical Values)
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Carbon Chemical Shift (6, ppm)
C-2 ~165.0
C-3 ~112.0
C-4 ~182.0
C-4a ~114.0
C-5 ~140.0
C-6 ~115.0
C-7 ~162.0
C-8 ~102.0
C-8a ~157.0
C-1 ~45.0
Cc-2' ~65.0
5-CHs ~22.0
2'-CHs ~23.0

Data extrapolated from related chromone structures.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The
spectrum of an Aloe vera extract typically shows the following characteristic absorption bands,
which are indicative of the functional groups present in dl-Aloesol.

Table 3: IR Absorption Bands for Functional Groups in dl-Aloesol
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Wavenumber (cm~?) Intensity Assignment

O-H stretching (phenolic and

3600-3200 Broad, Strong _

alcoholic)
3000-2850 Medium C-H stretching (aliphatic)
~1650 Strong C=0 stretching (y-pyrone)[2]
~1610 Strong C=C stretching (aromatic)
~1450 Medium C-H bending (aliphatic)

C-O stretching (alcohol and
1260-1000 Strong

ether)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For aloesol, which is an isomer of aloesone, similar fragmentation patterns can
be expected. In positive ion mode ESI-MS/MS, aloesone (m/z 233.2) shows a characteristic
daughter ion.

Table 4: Mass Spectrometry Data of Aloesol (Predicted)

lon miz (amu) Interpretation

M+H]* 235.0965 Protonated molecule
[M+H]

[M+Na]* 257.0784 Sodium adduct

[M-H]~ 233.0819 Deprotonated molecule

Predicted data based on the molecular formula and fragmentation of similar chromones.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the spectroscopic
analysis of dI-Aloesol.
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Sample Preparation for Spectroscopic Analysis

« |solation: dI-Aloesol can be isolated from natural sources, such as Aloe species or fungal
cultures, using chromatographic techniques like column chromatography over silica gel,
followed by preparative HPLC.

o Purity Assessment: The purity of the isolated compound should be assessed by analytical
HPLC-UV or LC-MS.

o Sample Preparation: For NMR analysis, dissolve 5-10 mg of the purified compound in 0.5-
0.7 mL of a suitable deuterated solvent (e.g., CDClz, DMSO-ds, or Methanol-d4). For IR
analysis, the sample can be prepared as a KBr pellet or a thin film. For MS analysis, prepare
a dilute solution (e.g., 10-100 pg/mL) in a suitable solvent like methanol or acetonitrile.

NMR Spectroscopy Protocol

 Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for
better resolution.

e 'HNMR:
o Pulse Program: Standard single-pulse experiment.

o Acquisition Parameters: Set an appropriate spectral width (e.g., 0-12 ppm), acquisition
time (e.g., 2-4 seconds), and relaxation delay (e.g., 1-5 seconds).

o Number of Scans: Typically 16 to 64 scans are sufficient for a sample of this
concentration.

o Processing: Apply Fourier transformation, phase correction, and baseline correction.
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

e 13C NMR:
o Pulse Program: Standard proton-decoupled 3C experiment.

o Acquisition Parameters: Set a wider spectral width (e.g., 0-200 ppm), a longer relaxation
delay (e.g., 2-10 seconds) is often necessary for quaternary carbons.
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o Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due
to the low natural abundance of 13C.

o Processing: Similar to *H NMR processing.

IR Spectroscopy Protocol

e Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
o Sample Preparation (KBr Pellet):

o Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate

mortar.
o Press the mixture into a transparent pellet using a hydraulic press.
o Data Acquisition:
o Record a background spectrum of the empty sample compartment.
o Place the sample pellet in the sample holder and record the sample spectrum.

o Typically, spectra are recorded in the range of 4000-400 cm~1.

Mass Spectrometry Protocol

 Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source,
coupled to a liquid chromatograph (LC-MS) is commonly used for natural product analysis.

o Chromatographic Separation (if necessary):
o Column: A C18 reversed-phase column is typically used.

o Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount
of formic acid (for positive ion mode) or ammonia (for negative ion mode) to aid ionization.

o Mass Spectrometry Parameters:
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o lonization Mode: ESI in both positive and negative ion modes to obtain comprehensive
data.

o Scan Range: A typical scan range would be m/z 100-1000.

o MS/MS Fragmentation: To obtain structural information, perform tandem mass
spectrometry (MS/MS) on the parent ion of interest. This involves isolating the parent ion
and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing
spectroscopic data for a natural product like dl-Aloesol.

Spectroscopic Analysis
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General workflow for spectroscopic analysis of natural products.

Conclusion

This technical guide provides a foundational set of spectroscopic data and experimental
protocols for the characterization of dl-Aloesol. The presented NMR, IR, and MS data, while
partially extrapolated from closely related structures due to the limited availability of a complete
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dataset for the racemic mixture, offer a robust starting point for researchers. Adherence to the
detailed experimental protocols will enable the acquisition of high-quality, reproducible data,
which is essential for the unambiguous identification and further investigation of this and other
natural products. As research into the bioactivity of dl-Aloesol continues, the availability of
comprehensive and standardized spectroscopic data will be of increasing importance to the
scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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